molecular formula C11H10FN B13710218 2-(4-Fluoro-3-methylphenyl)pyrrole

2-(4-Fluoro-3-methylphenyl)pyrrole

Cat. No.: B13710218
M. Wt: 175.20 g/mol
InChI Key: ZCBICTPYLZADFG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)pyrrole (CAS 2096453-78-8) is a fluorinated heterocyclic compound that serves as a valuable scaffold in drug discovery and medicinal chemistry research. This compound features a pyrrole ring, a privileged structure in pharmaceuticals known for its diverse biological activities and its presence in numerous FDA-approved drugs . The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring is a common tactic in lead optimization; fluorine can enhance metabolic stability, influence lipophilicity, and fine-tune the pKa of the molecule, thereby improving its overall drug-likeness and binding affinity to biological targets . Pyrrole derivatives are of significant interest in the development of novel therapeutics. Research into pyrrole-scaffold inhibitors has shown particular promise, for instance, in the design of potent Hepatitis B Virus (HBV) capsid assembly modulators . Furthermore, substituted pyrrole compounds are frequently explored for a range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory applications . As a building block, this compound provides researchers with a versatile intermediate for further synthetic elaboration, such as the development of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

ZCBICTPYLZADFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CN2)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Malononitrile Derivatives

Method Overview:

This approach, detailed in a recent Chinese patent (CN113845459A), involves a one-pot process starting from 2-(2-fluorobenzoyl) malononitrile. The key steps include:

  • Dissolving 2-(2-fluorobenzoyl) malononitrile in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide (DMSO).
  • Adding a metal catalyst (e.g., 10% palladium on carbon, platinum on carbon, palladium hydroxide, or zinc powder) along with glacial acetic acid.
  • Vacuumizing and replacing hydrogen with nitrogen to create an inert atmosphere.
  • Heating the mixture to induce a reduction reaction, converting the malononitrile derivative into an intermediate that cyclizes into the pyrrole core.

Reaction Conditions:

Parameter Details
Solvent Tetrahydrofuran, acetonitrile, acetone, pyridine, DMSO
Catalyst 10% palladium on carbon, platinum on carbon, palladium hydroxide, zinc powder
Temperature Approximately 47°C during initial reduction
Reaction Time 9 hours for initial reduction; 16 hours for subsequent steps

Advantages:

  • High yield (~87.42%) with purity exceeding 99%
  • Environmentally friendly, reducing waste
  • Suitable for industrial scale due to simplified process

Substitution and Cyclization from 2-Fluoro-alpha-bromoacetophenone

Method Overview:

As described in patent CN116178239B, this route involves:

  • Reacting 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile in an organic solvent (preferably ethyl acetate) under basic conditions (e.g., potassium carbonate or triethylamine) at 40-60°C for 3-6 hours. This results in the formation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
  • Subjecting this intermediate to hydrogenation cyclization using Pd-C catalysts and HZSM-5 molecular sieves at 60-90°C for 15-20 hours to form the pyrrole ring.

Reaction Conditions:

Step Reactants Solvent Catalyst Temperature Time
1 2-Fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile Ethyl acetate K2CO3 or triethylamine 40-60°C 3-6 hours
2 Intermediate + Pd-C + HZSM-5 1,4-dioxane or tetrahydrofuran Pd-C, HZSM-5 60-90°C 15-20 hours

Advantages:

  • Shorter synthetic route with fewer steps
  • Suitable for industrial application due to high yield and low cost

Cyclocondensation of Aromatic Aldehydes with Amines

Method Overview:

Drawing from broader pyrrole synthesis literature, a classical approach involves:

  • Condensing a suitable aromatic aldehyde, such as 4-methyl-3-formylphenyl derivatives, with primary amines under Paal–Knorr conditions.
  • Cyclization occurs via condensation and dehydration, forming the pyrrole ring with specific substituents.

Application to 2-(4-Fluoro-3-methylphenyl)pyrrole:

  • Use of 4-methyl-3-formylphenyl derivatives as precursors.
  • Reaction with ammonia or primary amines in acetic acid or ethanol, followed by oxidation if necessary.

Limitations:

  • Less direct control over specific substitution patterns.
  • Typically yields mixtures requiring purification.

Catalytic Cyclization of α,β-Unsaturated Ketones

Method Overview:

A more recent innovative approach involves:

  • Synthesizing α,β-unsaturated ketones bearing the 4-fluoro-3-methylphenyl group.
  • Catalytic cyclization using acid or base catalysis, or metal catalysts like palladium, under mild conditions.

Research Findings:

  • This method offers a route to functionalized pyrroles with high regioselectivity.
  • Suitable for derivatization and further functionalization.

Comparison of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
One-Pot Malononitrile Route 2-(2-Fluorobenzoyl) malononitrile Reduction, cyclization High yield, environmentally friendly Requires specific catalysts
Substitution & Hydrogenation 2-Fluoro-alpha-bromoacetophenone Substitution, hydrogenation Short, cost-effective Multi-step process
Classical Condensation Aromatic aldehyde + amines Condensation, cyclization Simple, versatile Less control over substitution
Catalytic Cyclization Unsaturated ketones Cyclization High regioselectivity Less developed for this specific compound

Chemical Reactions Analysis

1.1. DABCO-Catalyzed Condensation

Aqueous synthesis using phenacyl bromides, pentane-2,4-dione, and amines under DABCO catalysis (5–10 mol%) at 60°C for 2–4 hours. This method yields C- and N-substituted pyrroles, including derivatives with aryl substituents. The proposed mechanism involves:

  • Formation of unsaturated amino ketones via amine and diketone coupling.

  • Cyclization and dehydration facilitated by DABCO, leading to pyrrole formation .

Reagents Conditions Yield
Phenacyl bromideDABCO (5–10 mol%), H2O, 60°C70–90%
Pentane-2,4-dioneStirring, 2–4 h
Aryl amine

2.1. Pyrrole Ring Reactivity

The pyrrole ring undergoes regioselective reactions influenced by substituents:

  • Deprotonation : The NH proton (pKa ~17.5) can be deprotonated by strong bases (e.g., butyllithium), enabling N-alkylation or nucleophilic substitution .

  • Electrophilic Attack : Substituents like the electron-withdrawing 4-fluoro-3-methylphenyl group may direct electrophilic reactions to specific positions. For example:

    • Acylation : Pyrrole Grignard reagents react with esters at the 2-position due to regioselectivity favoring direct attack over rearrangement .

    • Cycloadditions : Pyrroles can participate in Diels-Alder reactions or [2+4] cyclizations, particularly when bearing electron-withdrawing groups .

2.2. Substituent-Specific Reactions

The 4-fluoro-3-methylphenyl substituent introduces:

  • Fluorine Substituent Effects : The meta-directing fluorine may influence aromatic substitution patterns.

  • Stability : The bulky phenyl group may hinder steric hindrance in reactions at adjacent positions.

3.1. Cyclization and Dearomatization

In gold-catalyzed reactions (e.g., ), pyrrole intermediates undergo dearomatization followed by cyclization. For 2-(4-fluoro-3-methylphenyl)pyrrole , analogous pathways could involve:

  • Pyrrole addition to gold-alkyne complexes.

  • Intramolecular 1,2-acyl migration to stabilize intermediates.

  • Protonation/deauration to form fused aromatic rings .

3.2. Cross-Coupling Potential

While not explicitly studied for this compound, pyrrole derivatives can undergo:

  • C–H Activation : Directed by substituents for cross-coupling (e.g., Suzuki, Sonogashira).

  • Electrophilic Substitution : Fluorine substituents may activate specific positions for electrophilic attack .

4.1. NMR and Mass Spectrometry

For analogous pyrrole derivatives:

Property Value
1H NMR δ 7.15–6.96 ppm (aromatic), δ 2.40–2.01 ppm (methyl)
13C NMR δ 199–163 ppm (carbonyl), δ 138–114 ppm (aromatic carbons)
HRMS [M+Na]+ calculated: 321.1215

These data confirm substituent integration and aromaticity .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound interferes with the replication of the hepatitis C virus by binding to the polymerase enzyme and inhibiting its activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 2-(4-Nitro-1,3-butadienyl)pyrrole (3a) : Synthesized via condensation of nitrodienamine with pyrrole using methylmagnesium iodide (12.2% yield) . The nitro group introduces strong electron-withdrawing effects, contrasting with the fluorine and methyl groups in 2-(4-Fluoro-3-methylphenyl)pyrrole. The latter’s substituents may improve lipophilicity and metabolic stability compared to nitro groups, which are prone to reduction in biological systems.
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate: This complex pyrrole derivative () uses Suzuki-Miyaura coupling with boronic acids and palladium catalysts. Such methods could be applicable for synthesizing this compound if cross-coupling reactions are employed .

Crystallographic and Conformational Features

  • 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole : Exhibits a fused thiazolo-pyrrolo-pyrrole system with a sulfonyl group, contributing to high crystallinity (R factor = 0.049) . In contrast, this compound’s simpler structure may reduce steric hindrance, favoring easier crystallization.
  • The absence of such fused rings in the target compound may limit its planar stacking interactions but enhance synthetic accessibility.

Physicochemical and Spectral Properties

Compound Key Substituents IR Spectral Features (cm⁻¹) Notable NMR Shifts (¹H) Melting Point (°C)
This compound 4-Fluoro-3-methylphenyl ~3380 (N–H stretch), ~1530 (C–F) Aromatic protons: δ 6.5–7.5 (m) Not reported
2-(4-Nitro-1,3-butadienyl)pyrrole 4-Nitro-1,3-butadienyl 3380 (N–H), 1530 (NO₂) Conjugated diene: δ 5.5–6.5 (m) Not reported
3-(4-Fluorophenyl)pyrimidine 4-Fluorophenyl, pyrimidine ~1600 (C=N), ~1250 (C–F) Pyrimidine protons: δ 8.0–8.5 (m) 303–306

Key Observations :

  • Fluorine substituents in all compounds contribute to distinct C–F IR stretches (~1530 cm⁻¹) and deshielded ¹H-NMR aromatic protons.
  • The methyl group in this compound may downfield-shift adjacent protons due to electron donation.

Biological Activity

2-(4-Fluoro-3-methylphenyl)pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrrole derivatives have been extensively studied for their roles in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C11H10FN
  • Molecular Weight : 189.21 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(NC(=C1)C=C(C=C2C=CC(=C(C2)F)C=C)C=C)N

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of halogen substitutions, particularly fluorine, enhances the antibacterial efficacy of these compounds by increasing their lipophilicity and membrane permeability.

Antifungal Properties

Pyrrole derivatives are also noted for their antifungal activities. Similar compounds have been reported to act as fungicides against various fungal pathogens, including Trichophyton species . The mechanism often involves inhibition of fungal cell wall synthesis or disruption of fungal cell membranes.

Anticancer Potential

The anticancer activity of pyrrole derivatives has been a focal point in recent studies. Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines. For example, fluorinated pyrroles have been linked to the induction of apoptosis in sensitive cancer cells through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes . This suggests that this compound may also possess similar anticancer properties.

Case Studies

StudyFindings
Zhang et al. (2019)Identified pyrrole derivatives with significant antibacterial activity against MRSA with MIC values ranging from 32 to 64 μg/mL .
Wang et al. (2022)Evaluated phenethylamine-containing alkaloids showing intense activity against Gram-positive bacteria, suggesting structural modifications can enhance efficacy .
Fluorinated Benzothiazoles (2004)Investigated fluorinated compounds that exhibited potent antiproliferative activity without biphasic dose-response, indicating potential for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • DNA Interaction : Some derivatives form adducts with DNA, leading to cellular apoptosis.
  • Membrane Disruption : The lipophilic nature of fluorinated compounds facilitates their incorporation into cell membranes, disrupting cellular integrity.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluoro-3-methylphenyl)pyrrole, and how are intermediates purified?

A common method involves reacting iodobenzene diacetate with naphthalen-1-yloxy acetic acid derivatives in dioxane. Reaction progress is monitored via thin-layer chromatography (TLC). The crude product is purified using silica gel column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in methanol to obtain high-purity crystals .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between the pyrrole, fluorophenyl, and naphthyl rings (e.g., 13.90° and 7.93° between oxadiazole and substituent rings). Hydrogen bonding (C–H⋯N) and π-π stacking interactions are quantified using software like SHELX or OLEX2 .

Q. What spectroscopic techniques are used to confirm the compound’s identity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions and confirms aromatic proton environments. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C–F stretching at ~1100 cm⁻¹). Mass spectrometry (EI/ESI-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound?

SC-XRD reveals that C–H⋯N hydrogen bonds propagate chains along the [100] axis, while π-π interactions between naphthyl and fluorophenyl rings (distance ~3.5–3.8 Å) stabilize ribbon-like structures. These interactions affect melting points, solubility, and mechanical stability, critical for material design .

Q. What computational methods predict the electronic properties of pyrrole derivatives for optoelectronic applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport efficiency. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental data from pyrrole-based polymers in solar cells .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Cross-validation with solid-state NMR or variable-temperature studies clarifies such issues. For crystallography, refining data-to-parameter ratios (>15:1) and verifying R-factors (<0.05) ensure reliability .

Q. What strategies optimize derivatization for biological activity while retaining core structural integrity?

Substituent modifications (e.g., introducing sulfonyl or pyrimidine groups) are guided by molecular docking studies. For example, fluorophenyl-pyrrole hybrids show kinase inhibition potential. Stability under physiological conditions is assessed via HPLC monitoring of degradation products .

Methodological Notes

  • Synthesis Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of aryl precursors to iodobenzene diacetate) to minimize byproducts .
  • Crystallography: Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Data Reproducibility: Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

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